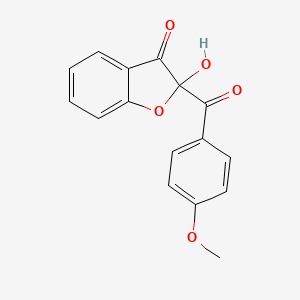
2-Hydroxy-2-(4-methoxybenzoyl)-1-benzofuran-3(2h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-(4-methoxybenzoyl)-1-benzofuran-3(2H)-one is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(4-methoxybenzoyl)-1-benzofuran-3(2H)-one typically involves the reaction of 4-methoxybenzoyl chloride with 2-hydroxybenzofuran under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-2-(4-methoxybenzoyl)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce an alcohol.
Applications De Recherche Scientifique
2-Hydroxy-2-(4-methoxybenzoyl)-1-benzofuran-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism by which 2-Hydroxy-2-(4-methoxybenzoyl)-1-benzofuran-3(2H)-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-4-methoxybenzophenone: Known for its use as a UV absorber.
2-Hydroxy-4-methylbenzoic acid: Used in various chemical syntheses.
2-Hydroxy-4-methoxybenzaldehyde: Utilized in the synthesis of pharmaceuticals and fragrances.
Uniqueness
2-Hydroxy-2-(4-methoxybenzoyl)-1-benzofuran-3(2H)-one stands out due to its unique benzofuran structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Propriétés
Numéro CAS |
92965-21-4 |
|---|---|
Formule moléculaire |
C16H12O5 |
Poids moléculaire |
284.26 g/mol |
Nom IUPAC |
2-hydroxy-2-(4-methoxybenzoyl)-1-benzofuran-3-one |
InChI |
InChI=1S/C16H12O5/c1-20-11-8-6-10(7-9-11)14(17)16(19)15(18)12-4-2-3-5-13(12)21-16/h2-9,19H,1H3 |
Clé InChI |
KKXGJWOVAOLBEV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C2(C(=O)C3=CC=CC=C3O2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-n-(2-methylpropyl)-n-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B14010266.png)

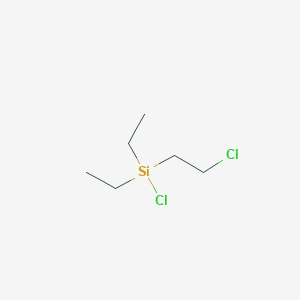
![1h-Indole-2-carboxylic acid, 3-[(dimethylamino)methyl]-, ethyl ester](/img/structure/B14010281.png)
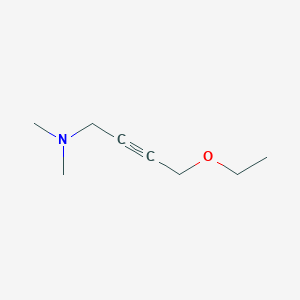

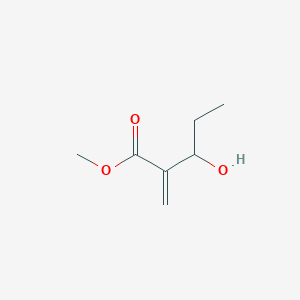



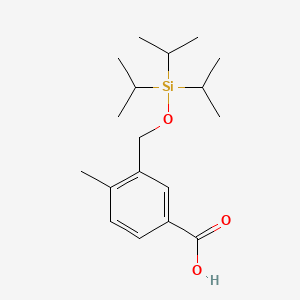
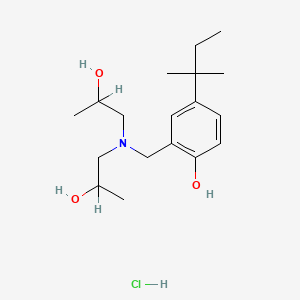
![Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester, monohydrochloride](/img/structure/B14010334.png)

